INX-315: A Technical Guide to a Selective CDK2 Inhibitor for Cancer Therapy
INX-315: A Technical Guide to a Selective CDK2 Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, and its aberrant activation is a key driver in several cancers, particularly those with CCNE1 amplification and those that have developed resistance to CDK4/6 inhibitors.[1][2] INX-315 is a novel, potent, and orally bioavailable small molecule inhibitor of CDK2 that has demonstrated significant preclinical and early clinical antitumor activity.[3][4] This technical guide provides a comprehensive overview of INX-315, including its mechanism of action, selectivity profile, and preclinical efficacy. Detailed experimental protocols for key assays and in vivo models are provided to facilitate further research and development in the field of CDK2 inhibition.
Introduction to CDK2 and its Role in Cancer
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, when complexed with their cyclin partners, drive the progression of the cell cycle. CDK2, in partnership with cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition, a critical checkpoint for cell cycle commitment.
Dysregulation of the CDK2 pathway, often through the amplification or overexpression of its binding partner cyclin E1 (CCNE1), leads to uncontrolled cell proliferation, a hallmark of cancer. High levels of CCNE1 are found in a variety of solid tumors, including certain ovarian, gastric, and breast cancers, and are often associated with a poor prognosis. Furthermore, acquired resistance to CDK4/6 inhibitors, a standard of care for hormone receptor-positive (HR+) breast cancer, has been linked to the upregulation of CDK2 activity. This makes selective CDK2 inhibition a compelling therapeutic strategy for these patient populations.
INX-315: A Potent and Selective CDK2 Inhibitor
INX-315 is a novel and potent inhibitor of CDK2 with high selectivity over other CDK family members. Preclinical studies have shown that INX-315 effectively induces cell cycle arrest and a senescence-like state in cancer cells with CCNE1 amplification and in models of CDK4/6 inhibitor-resistant breast cancer.
Mechanism of Action
INX-315 selectively targets and binds to the ATP-binding pocket of CDK2, inhibiting its kinase activity. This leads to a reduction in the phosphorylation of key CDK2 substrates, most notably the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately leading to a G1 cell cycle arrest. This sustained cell cycle arrest can induce a state of cellular senescence, effectively halting tumor growth.
Quantitative Data
The potency and selectivity of INX-315 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency and Selectivity of INX-315
| Kinase Complex | Biochemical IC50 (nM) | Fold vs. CDK2/E |
| CDK2/cyclin E1 | 0.6 | 1 |
| CDK2/cyclin A | 2.4 | 4 |
| CDK1/cyclin B | 30 | 55 |
| CDK4/cyclin D1 | 133 | 241 |
| CDK6/cyclin D3 | 338 | 615 |
| CDK9/cyclin T | 73 | 132 |
Table 2: Intracellular Potency and Selectivity of INX-315 (NanoBRET Assay)
| Kinase | Intracellular IC50 (nM) | Fold vs. CDK2/E |
| CDK2/cyclin E1 | 2.3 | 1 |
| CDK2/cyclin A | 71.3 | 31 |
| CDK1/cyclin B | 374 | 163 |
| CDK9/cyclin T | 2950 | 1283 |
Table 3: Cellular Activity of INX-315 in Cancer Cell Lines
| Cell Line | Cancer Type | CCNE1 Status | INX-315 IC50 (nM) |
| MKN1 | Gastric | Amplified | Sensitive |
| OVCAR-3 | Ovarian | Amplified | Sensitive |
| MCF-7 (Palbociclib-Resistant) | Breast (HR+) | Not Amplified | 113 (in presence of Palbociclib) |
| Hs68 | Normal Fibroblast | Normal | 1430 |
Experimental Protocols
The following are representative protocols for the key experiments used to characterize INX-315. These are intended as a guide and may require optimization for specific experimental conditions.
Biochemical Kinase Inhibition Assays
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase.
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Principle: The assay relies on the binding of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer to the kinase of interest. A europium-labeled anti-tag antibody binds to the kinase. When both the tracer and antibody are bound, a high degree of FRET occurs. INX-315 competes with the tracer for binding to the kinase, resulting in a loss of FRET.
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Procedure:
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Prepare serial dilutions of INX-315 in DMSO.
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In a 384-well plate, add 5 µL of the INX-315 dilutions.
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Add 5 µL of a mixture containing the kinase and the Eu-labeled anti-tag antibody.
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Add 5 µL of the kinase tracer.
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Incubate at room temperature for 1 hour, protected from light.
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Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
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Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
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This assay measures the inhibition of kinase activity through a coupled-enzyme format.
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Principle: The assay uses a peptide substrate labeled with two fluorophores (a FRET pair). The kinase phosphorylates the peptide. A site-specific protease is then added, which only cleaves the non-phosphorylated peptides, disrupting the FRET. Inhibition of the kinase by INX-315 results in more non-phosphorylated peptide, which is then cleaved, leading to a change in the FRET signal.
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Procedure:
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Prepare serial dilutions of INX-315.
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In a 384-well plate, add the kinase, the peptide substrate, and ATP to initiate the kinase reaction in the presence of the inhibitor.
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Incubate at room temperature for 1 hour.
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Add the development reagent (protease) and incubate for 1 hour.
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Read the fluorescence on a plate reader with appropriate filters for the FRET pair.
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Calculate the emission ratio and determine the IC50 from the dose-response curve.
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Cell-Based Assays
This assay determines the number of viable cells based on the quantification of ATP.
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Procedure:
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Seed cells in a 96-well opaque-walled plate and allow them to attach overnight.
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Treat cells with a dose range of INX-315 for the desired duration (e.g., 6 days).
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Equilibrate the plate to room temperature for 30 minutes.
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Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).
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Mix on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure luminescence using a luminometer.
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Normalize the data to vehicle-treated controls and determine the IC50.
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This assay measures the binding of INX-315 to CDK2 within living cells.
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Procedure:
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Transfect HEK293 cells with a vector expressing a NanoLuc®-CDK2 fusion protein.
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Seed the transfected cells into a 96-well plate.
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Add the NanoBRET™ tracer reagent and serial dilutions of INX-315.
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Incubate for 2 hours.
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Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
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Measure the BRET signal on a luminometer.
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Calculate the BRET ratio and determine the intracellular IC50.
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This method quantifies the distribution of cells in different phases of the cell cycle.
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Procedure:
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Treat cells with INX-315 for a specified time (e.g., 24 hours).
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Harvest and wash the cells with PBS.
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Fix the cells in ice-cold 70% ethanol while vortexing.
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Incubate on ice for at least 30 minutes.
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Wash the fixed cells with PBS.
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Resuspend the cells in a propidium iodide (PI) staining solution containing RNase A.
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Incubate at room temperature for 15-30 minutes, protected from light.
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Analyze the samples on a flow cytometer, exciting at 488 nm and collecting the PI fluorescence.
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Model the cell cycle distribution using appropriate software.
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This technique is used to detect the levels of specific proteins, such as phosphorylated Rb (pRb) and Cyclin A2.
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Procedure:
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Treat cells with INX-315 and prepare whole-cell lysates.
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Determine protein concentration using a BCA assay.
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Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% BSA in TBST.
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Incubate the membrane with primary antibodies against pRb (e.g., Ser807/811) and total Rb overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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In Vivo Models
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Establishment:
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Obtain fresh tumor tissue from consenting patients.
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Implant small tumor fragments subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).
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Monitor the mice for tumor growth.
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Once tumors reach a specified size (e.g., 1000-1500 mm³), passage them to a new cohort of mice for expansion.
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Efficacy Studies:
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Once tumors in the expansion cohort reach a certain volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
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Administer INX-315 orally at the desired dose and schedule.
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Measure tumor volume with calipers regularly.
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Monitor animal body weight and overall health.
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At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting for pRb).
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The MMTV-PyMT model is a well-established model for breast cancer that spontaneously develops mammary tumors.
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Study Design:
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Monitor female MMTV-PyMT mice for the development of palpable mammary tumors.
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Once tumors reach a predetermined size, randomize the mice into treatment groups.
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Treat with INX-315 as described for the PDX models.
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Monitor tumor growth and animal health.
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At the study endpoint, tumors and other tissues (e.g., lungs for metastasis) can be collected for analysis.
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Clinical Development
INX-315 is currently being evaluated in a Phase 1/2 clinical trial (NCT05735080) in patients with advanced solid tumors, including those with CCNE1-amplified cancers and HR+/HER2- breast cancer that has progressed on a CDK4/6 inhibitor. Interim data from the dose-escalation portion of the trial have shown that INX-315 monotherapy is safe and well-tolerated, with encouraging signs of antitumor activity in heavily pretreated patients. The FDA has granted Fast Track designation for INX-315 for the treatment of CCNE1-amplified, platinum-resistant ovarian cancer.
Conclusion
INX-315 is a promising, selective CDK2 inhibitor with a clear mechanism of action and strong preclinical data supporting its development in cancers with CCNE1 amplification and those resistant to CDK4/6 inhibitors. Early clinical data have been encouraging, demonstrating a favorable safety profile and preliminary signs of efficacy. The detailed methodologies provided in this guide are intended to support the ongoing research and clinical evaluation of INX-315 and other selective CDK2 inhibitors, with the ultimate goal of providing a new therapeutic option for patients with difficult-to-treat cancers.
